

Scutebata G: A Neoclerodane Diterpenoid from *Scutellaria barbata*

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Compound of Interest

Compound Name: *Scutebarbolide G*

Cat. No.: B15591688

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A Technical Guide on its Discovery, Natural Source, and Biological Activity

This guide provides an in-depth overview of Scutebata G, a neoclerodane diterpenoid, for researchers, scientists, and drug development professionals. It details its discovery, natural origin, isolation protocols, structural elucidation, and cytotoxic properties.

Discovery and Natural Source

Scutebata G was first isolated in 2010 by Zhu et al. from the whole plant of *Scutellaria barbata* D. Don (Lamiaceae)[1]. This herb is a well-known traditional Chinese medicine used in the treatment of various cancers[2]. The discovery was part of a study that led to the isolation and characterization of seven new neoclerodane diterpenoids, named Scutebatas A-G[1].

Natural Source: *Scutellaria barbata* D. Don Plant Part Used: Whole Plant Geographical Origin of Plant Material: Yunnan, People's Republic of China[1]

Experimental Protocols

Extraction and Isolation

The isolation of Scutebata G was achieved through a multi-step extraction and chromatographic process.

The air-dried and powdered whole plant of *S. barbata* (10 kg) was percolated with 95% ethanol at room temperature. The resulting extract was concentrated to yield 800 g of residue. This

residue was then suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction (200 g) was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone to yield eight fractions (A-H). Fraction F (20 g) was further purified using a combination of MCI gel CHP 20P column chromatography (eluted with a MeOH-H₂O gradient), Sephadex LH-20 column chromatography (eluted with MeOH), and finally, preparative HPLC (eluted with MeOH-H₂O) to afford 7 mg of Scutebata G[1].

Structure Elucidation

The chemical structure of Scutebata G was determined using extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC).

Quantitative Data

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for Scutebata G.

Property	Value
Molecular Formula	C ₃₀ H ₃₇ NO ₉
Molecular Weight	555.6 g/mol
Appearance	White amorphous powder
Optical Rotation	[α] ²⁰ _D -30.8 (c 0.52, MeOH)
HRESIMS (m/z)	556.2540 [M+H] ⁺ (calcd for C ₃₀ H ₃₈ NO ₉ , 556.2541)
¹ H NMR (600 MHz, CDCl ₃)	δ (ppm): 8.73 (1H, d, J = 2.0 Hz), 8.35 (1H, dd, J = 8.0, 2.0 Hz), 7.42 (1H, t, J = 8.0 Hz), 6.42 (1H, s), 6.01 (1H, d, J = 5.0 Hz), 5.48 (1H, d, J = 12.0 Hz), 5.41 (1H, d, J = 12.0 Hz), 4.95 (1H, d, J = 5.0 Hz), 4.75 (1H, s), 4.60 (1H, d, J = 7.5 Hz), 2.85 (1H, m), 2.50 (1H, m), 2.35 (1H, m), 2.18 (3H, s), 2.05 (3H, s), 1.95 (1H, m), 1.80 (1H, m), 1.65 (1H, m), 1.40 (1H, m), 1.25 (3H, s), 1.15 (3H, s), 1.05 (3H, d, J = 7.0 Hz)
¹³ C NMR (150 MHz, CDCl ₃)	δ (ppm): 170.5, 170.2, 165.2, 153.0, 150.8, 143.8, 137.2, 125.8, 123.8, 115.5, 92.5, 82.1, 77.5, 74.5, 71.8, 69.5, 63.8, 55.2, 45.8, 42.5, 38.2, 35.5, 33.8, 28.5, 25.8, 22.5, 21.2, 20.8, 18.5, 16.2

Data sourced from Zhu et al., 2010[1].

Cytotoxic Activity

Scutebata G was not among the compounds from the initial study that were evaluated for in vitro cytotoxicity against a panel of human cancer cell lines. The tested compounds (Scutebata A, B, D, E, and F) showed weak or no cytotoxic activity[1]. Further research is required to determine the biological activity profile of Scutebata G.

Signaling Pathways and Experimental Workflows

The study that discovered Scutebata G focused on the isolation and structural characterization of novel compounds. While other diterpenoids from *Scutellaria barbata* have been shown to induce apoptosis in cancer cells, the specific signaling pathways affected by Scutebata G have not yet been investigated[3].

Conclusion

Scutebata G is a neoclerodane diterpenoid isolated from the traditional Chinese medicinal herb *Scutellaria barbata*. Its structure has been fully elucidated by spectroscopic methods. To date, the biological activities of Scutebata G, including its cytotoxic potential, have not been reported, representing an area for future investigation. The detailed isolation and characterization of this compound provide a foundation for further research into its pharmacological properties and potential as a therapeutic agent.

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